6-Bromo-4-hydrazinyl-2-methylquinoline
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Overview
Description
6-Bromo-4-hydrazinyl-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H10BrN3. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and organic synthesis. The presence of bromine and hydrazine groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydrazinyl-2-methylquinoline typically involves the bromination of 2-methylquinoline followed by the introduction of the hydrazine group. One common method is:
Bromination: 2-Methylquinoline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6-position.
Hydrazination: The brominated product is then reacted with hydrazine hydrate in ethanol to introduce the hydrazine group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydrazinyl-2-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Azo Compounds: Formed from the oxidation of the hydrazine group.
Hydrogenated Products: Formed from the reduction of the bromine atom.
Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
6-Bromo-4-hydrazinyl-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydrazinyl-2-methylquinoline depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine and hydrazine groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylquinoline: Lacks the hydrazine group, making it less versatile in certain reactions.
4-Hydrazinyl-2-methylquinoline: Lacks the bromine atom, affecting its reactivity and applications.
6-Bromo-4-chloro-2-methylquinoline: Contains a chlorine atom instead of a hydrazine group, leading to different chemical properties.
Uniqueness
6-Bromo-4-hydrazinyl-2-methylquinoline is unique due to the presence of both bromine and hydrazine groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
(6-bromo-2-methylquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C10H10BrN3/c1-6-4-10(14-12)8-5-7(11)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) |
InChI Key |
YJBWYBWDNGQMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NN |
Origin of Product |
United States |
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